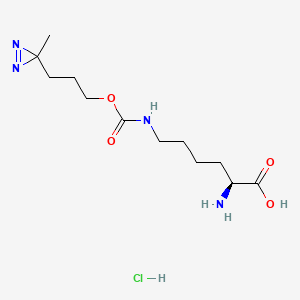
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride typically involves multiple steps. The process begins with the preparation of the diazirine ring, followed by its attachment to the amino acid backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process would include rigorous quality control measures to ensure that the final product meets the required specifications for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, especially under UV light, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various solvents to facilitate the reactions. UV light is often used to activate the diazirine ring for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can result in covalently bonded complexes with other molecules.
Applications De Recherche Scientifique
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Helps in identifying protein-protein interactions by forming covalent bonds with amino acid residues.
Industry: Utilized in the development of advanced materials and biochemical sensors.
Mécanisme D'action
The mechanism of action of this compound involves the activation of the diazirine ring under UV light, leading to the formation of a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins, thereby enabling the study of molecular interactions and pathways. The molecular targets often include amino acid residues like lysine, arginine, and histidine.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for similar photo-crosslinking applications.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Used for immobilizing protein targets onto surfaces.
Uniqueness
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is unique due to its specific amino acid backbone, which provides additional functional groups for further chemical modifications and applications. This makes it more versatile compared to other diazirine-containing compounds.
Propriétés
Formule moléculaire |
C12H23ClN4O4 |
|---|---|
Poids moléculaire |
322.79 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H22N4O4.ClH/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18;/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18);1H/t9-;/m0./s1 |
Clé InChI |
ZPSALBKECPJERM-FVGYRXGTSA-N |
SMILES isomérique |
CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















